5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one
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Description
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.385. The purity is usually 95%.
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Biological Activity
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one, also known by its CAS number 942010-25-5, is a compound of interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of the compound is C19H21FN2O4, with a molecular weight of 360.4 g/mol. The structure incorporates a pyridine moiety linked to a pyrrolidine derivative, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁FN₂O₄ |
Molecular Weight | 360.4 g/mol |
CAS Number | 942010-25-5 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibitory potency against AChE can be influenced by the structural components of the compound.
Inhibition Studies
In vitro studies have demonstrated that compounds similar to the target molecule exhibit significant AChE inhibitory activity. For instance, derivatives with piperidine moieties have shown IC50 values in the low micromolar range, indicating strong potential as therapeutic agents for cognitive disorders .
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties. In cellular models, it has been shown to reduce oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This effect is likely mediated through modulation of signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
Some studies have suggested that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
- Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in improved cognitive performance on memory tasks compared to controls. Histological analysis revealed reduced amyloid plaque formation in treated animals, suggesting a potential role in amyloid pathology modulation .
- Antimicrobial Testing : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, one derivative displayed an MIC (minimum inhibitory concentration) below 10 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-16-6-2-1-5-14(16)13-26-18-10-22(15(12-23)9-17(18)24)11-19(25)21-7-3-4-8-21/h1-2,5-6,9-10,23H,3-4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOWNIYIAHSTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.